Antihistamine-1

H1 Receptor Binding Affinity Antihistamine

CNS research using H1 antagonists often suffers from poor BBB penetration in 2nd-gen antihistamines or promiscuous muscarinic off-targets in 1st-gen agents. Antihistamine-1 (AH-1) is a brain-penetrant, high-affinity probe (Ki = 6.9 nM at H1) that eliminates these confounds. - CNS bioavailability confirmed: enables sleep-wake cycle and neurobehavioral studies without peripheral restriction. - Cleaner selectivity profile: avoids anticholinergic activity that confounds diphenhydramine-based experiments. - Dual positive control utility: reliable CYP2D6 inhibition (IC50 5.4 µM) and hERG block (IC50 0.8 µM) for in vitro safety pharmacology assay validation.

Molecular Formula C23H24FN5
Molecular Weight 389.5 g/mol
Cat. No. B8069012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntihistamine-1
Molecular FormulaC23H24FN5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
InChIInChI=1S/C23H24FN5/c1-17-14-25-29(15-17)20-10-12-27(13-11-20)23-26-21-4-2-3-5-22(21)28(23)16-18-6-8-19(24)9-7-18/h2-9,14-15,20H,10-13,16H2,1H3
InChIKeyYGQQBKYVKLZEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antihistamine-1: CNS-Penetrant H1 Antagonist


Antihistamine-1 (AH-1, CAS 1186430-60-3) is a synthetic, small-molecule H1-antihistamine characterized by potent, high-affinity binding to the human histamine H1 receptor (Ki = 6.9 nM) [1]. Its chemical structure, 1-[(4-fluorophenyl)methyl]-2-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]benzimidazole, distinguishes it from classical antihistamines, facilitating its distinct pharmacological profile [2]. Notably, AH-1 is a brain-penetrant compound, a feature central to its original development for central nervous system (CNS) indications [1]. Beyond its primary target, it exhibits ancillary pharmacological activities, including inhibition of the cytochrome P450 isoform CYP2D6 (IC50 = 5.4 µM) and the cardiac potassium channel hERG (IC50 = 0.8 µM) [1]. This multifaceted in vitro profile positions AH-1 as a valuable tool compound for exploring H1 receptor biology, CNS pharmacology, and mechanisms of drug-induced cardiotoxicity and drug-drug interactions.

Antihistamine-1: Not a Direct Substitute


While all H1-antihistamines share a common target, their clinical and research utility diverges significantly due to major differences in receptor binding kinetics, tissue distribution (especially CNS penetration), and polypharmacology. Antihistamine-1 was explicitly developed for its ability to cross the blood-brain barrier (BBB), a property absent in most modern second-generation antihistamines like cetirizine and fexofenadine, which are designed for peripheral restriction to minimize sedation [1]. Conversely, AH-1's intentional CNS availability differentiates it from first-generation sedating antihistamines, which often achieve CNS effects through high, non-selective receptor occupancy and promiscuous binding to muscarinic, adrenergic, and serotonergic receptors [2]. Furthermore, AH-1 possesses a specific off-target profile, notably potent inhibition of CYP2D6 and moderate hERG channel block, which presents both liabilities and specific research opportunities that are not representative of the antihistamine class as a whole [1]. Therefore, substituting AH-1 with another H1-antagonist based solely on H1 affinity would result in profoundly different experimental outcomes, particularly in studies involving the CNS, drug metabolism, or cardiac safety.

Antihistamine-1: Quantitative Differentiation


H1 Receptor Affinity Comparison

Antihistamine-1 exhibits a high-affinity binding profile for the human histamine H1 receptor (Ki = 6.9 nM) [1]. This affinity is quantitatively superior to that of the widely used second-generation antihistamines loratadine (Ki = 35 nM) and bilastine (Ki = 44 nM) , and modestly higher than that of fexofenadine (Ki = 10 nM) .

H1 Receptor Binding Affinity Antihistamine In Vitro Pharmacology

Blood-Brain Barrier Penetration

Antihistamine-1 is characterized by its 'acceptable blood-brain barrier penetration,' a property deliberately optimized during its development as a potential treatment for insomnia [1]. This contrasts starkly with second-generation antihistamines like cetirizine and fexofenadine, which are substrates for the efflux transporter P-glycoprotein (P-gp), severely limiting their CNS access to achieve a non-sedating profile [2].

CNS Penetration Blood-Brain Barrier Sedation Pharmacokinetics

CYP2D6 Inhibition vs. Cetirizine

Antihistamine-1 is a direct inhibitor of the cytochrome P450 enzyme CYP2D6, with an IC50 of 5.4 µM [1]. In direct contrast, cetirizine is not significantly metabolized by the P450 pathway and has been shown to have no inhibitory effect on CYP2D6 activity in human liver microsomes [2].

Drug-Drug Interaction CYP2D6 Metabolism In Vitro Toxicology

hERG Channel Blockade vs. Loratadine

Antihistamine-1 inhibits the hERG potassium channel with an IC50 of 0.8 µM [1]. This level of potency is a known liability for cardiac repolarization. In contrast, loratadine is a much weaker hERG blocker, with reported IC50 values ranging from approximately 100 µM to 170 nM depending on the assay system, but consistently demonstrating a significantly lower risk of QT prolongation compared to potent blockers [2].

hERG Cardiotoxicity Safety Pharmacology Ion Channel

Receptor Selectivity vs. First-Generation Antihistamines

Antihistamine-1 was specifically optimized for selectivity against a panel of key GPCRs and ion channels during its development [1]. While specific comparative data for AH-1's muscarinic or adrenergic receptor affinities are not widely reported, its intentional design as a 'selective' H1-antihistamine differentiates it from first-generation agents like diphenhydramine, which are known to possess high-affinity antagonism at muscarinic acetylcholine receptors (e.g., Ki values in the low nanomolar range) and other CNS targets [2].

Selectivity Polypharmacology Receptor Profiling CNS Safety

Antihistamine-1: Preclinical & Scientific Applications


CNS Histaminergic Pathways & Sleep Regulation

Antihistamine-1 is uniquely suited as a tool compound for exploring the role of central H1 receptors in behavioral and neurological processes, such as sleep-wake cycles. Its demonstrated brain penetration [1] directly addresses the primary limitation of peripherally restricted second-generation antihistamines (e.g., fexofenadine, cetirizine), making it a viable alternative for studies requiring CNS target engagement [2]. Furthermore, its optimized selectivity profile [1] provides a cleaner mechanistic probe than promiscuous first-generation antihistamines like diphenhydramine, which confound results with anticholinergic effects [3].

Positive Control in CYP2D6 & hERG Assays

The well-defined and potent ancillary activities of AH-1 make it an excellent positive control compound for in vitro safety pharmacology panels. Its moderate CYP2D6 inhibition (IC50 = 5.4 µM) and significant hERG channel block (IC50 = 0.8 µM) [1] provide a reliable benchmark for validating assay sensitivity and for ranking the liabilities of novel chemical entities. This is in stark contrast to 'clean' antihistamines like cetirizine, which show no CYP inhibition [4], or loratadine, which exhibits very weak hERG block in standard assays [5].

H1 Receptor Pharmacology in Complex Systems

For ex vivo or in vivo studies where high receptor occupancy is critical, the superior H1 affinity of AH-1 (Ki = 6.9 nM) [1] provides a quantitative advantage over less potent agents like loratadine (Ki = 35 nM) and bilastine (Ki = 44 nM) [6]. This allows for the use of lower, potentially less toxic concentrations to achieve maximal receptor blockade, which is particularly valuable in studies involving primary cell cultures or delicate tissue preparations where off-target effects from high concentrations of less potent compounds can be a major confound.

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